molecular formula C14H20O5 B12622068 Ethanone, 1-[2-(2,2-diethoxyethoxy)-6-hydroxyphenyl]- CAS No. 919530-80-6

Ethanone, 1-[2-(2,2-diethoxyethoxy)-6-hydroxyphenyl]-

Katalognummer: B12622068
CAS-Nummer: 919530-80-6
Molekulargewicht: 268.30 g/mol
InChI-Schlüssel: IZWITKNTJNNCPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanone, 1-[2-(2,2-diethoxyethoxy)-6-hydroxyphenyl]-: is a chemical compound known for its unique structure and properties. It is characterized by the presence of a hydroxyphenyl group and diethoxyethoxy substituents, which contribute to its distinct chemical behavior.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[2-(2,2-diethoxyethoxy)-6-hydroxyphenyl]- typically involves the reaction of appropriate phenolic compounds with diethoxyethane under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

Ethanone, 1-[2-(2,2-diethoxyethoxy)-6-hydroxyphenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

Ethanone, 1-[2-(2,2-diethoxyethoxy)-6-hydroxyphenyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethanone, 1-[2-(2,2-diethoxyethoxy)-6-hydroxyphenyl]- involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The diethoxyethoxy substituents may enhance the compound’s solubility and bioavailability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethanone, 1-[2-(2,2-diethoxyethoxy)-6-hydroxyphenyl]- is unique due to its specific substituents, which confer distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

919530-80-6

Molekularformel

C14H20O5

Molekulargewicht

268.30 g/mol

IUPAC-Name

1-[2-(2,2-diethoxyethoxy)-6-hydroxyphenyl]ethanone

InChI

InChI=1S/C14H20O5/c1-4-17-13(18-5-2)9-19-12-8-6-7-11(16)14(12)10(3)15/h6-8,13,16H,4-5,9H2,1-3H3

InChI-Schlüssel

IZWITKNTJNNCPN-UHFFFAOYSA-N

Kanonische SMILES

CCOC(COC1=CC=CC(=C1C(=O)C)O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.